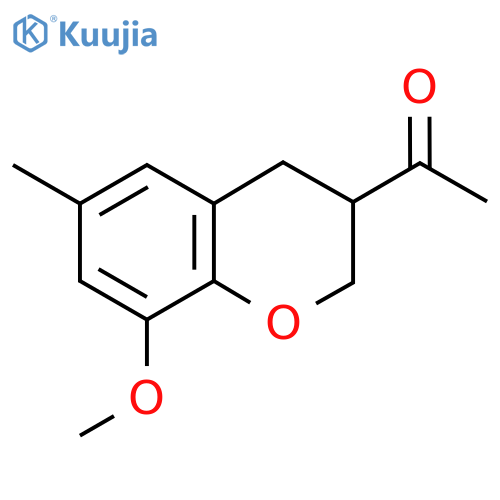

Cas no 2137816-93-2 (1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one)

1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2137816-93-2

- EN300-726667

- 1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

-

- インチ: 1S/C13H16O3/c1-8-4-10-6-11(9(2)14)7-16-13(10)12(5-8)15-3/h4-5,11H,6-7H2,1-3H3

- InChIKey: PWPOZQDOWINTOC-UHFFFAOYSA-N

- ほほえんだ: O1C2C(=CC(C)=CC=2CC(C(C)=O)C1)OC

計算された属性

- せいみつぶんしりょう: 220.109944368g/mol

- どういたいしつりょう: 220.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-726667-1.0g |

1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |

2137816-93-2 | 1g |

$0.0 | 2023-06-06 |

1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one 関連文献

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-oneに関する追加情報

Comprehensive Guide to 1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS No. 2137816-93-2)

1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS No. 2137816-93-2) is a specialized organic compound belonging to the benzopyran family. This compound has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. Researchers and industry professionals often search for "benzopyran derivatives," "methoxy-methyl benzopyran," and "CAS 2137816-93-2 applications" to explore its uses in drug development and material science.

The molecular structure of 1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one features a benzopyran core substituted with methoxy and methyl groups, along with an acetyl side chain. This arrangement contributes to its chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in the development of "bioactive molecules" and "small-molecule therapeutics," aligning with the growing demand for novel drug candidates in the pharmaceutical industry.

One of the trending topics related to this compound is its potential in "central nervous system (CNS) drug discovery." The benzopyran scaffold is known for its ability to interact with neural receptors, and researchers are investigating whether 1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one could serve as a precursor for neuroactive agents. This aligns with the increasing focus on mental health and neurological disorders in modern medicine.

In addition to pharmaceutical applications, this compound has been explored in "flavor and fragrance chemistry." The methoxy and acetyl functional groups contribute to its aromatic profile, making it a candidate for use in perfumery and food additives. Industry professionals searching for "synthetic aroma compounds" or "benzopyran-based fragrances" may find this compound particularly relevant.

The synthesis of 1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one typically involves multi-step organic reactions, including cyclization and acylation processes. Researchers often look for "efficient synthesis routes for benzopyran derivatives" to optimize production yields. Recent advancements in "green chemistry" have also prompted investigations into eco-friendly synthesis methods for this compound.

Market trends indicate a rising demand for specialized intermediates like 1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one, particularly in the "contract research organization (CRO)" and "custom synthesis" sectors. Pharmaceutical companies and research institutions frequently search for "high-purity benzopyran compounds" to support their drug discovery programs.

Quality control is crucial when working with CAS 2137816-93-2, and analytical techniques such as "HPLC," "NMR spectroscopy," and "mass spectrometry" are commonly employed for characterization. These methods ensure the compound meets the stringent purity requirements for research and industrial applications.

From a regulatory perspective, 1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one is not classified as a controlled substance in most jurisdictions. However, researchers should always verify local regulations before handling or shipping this material, especially when considering international collaborations.

The future outlook for this compound appears promising, with potential applications expanding into "material science" and "catalysis." Its unique structure could make it valuable in designing new polymers or as a ligand in transition metal catalysis. These emerging applications are generating increased interest in the scientific community.

For researchers seeking additional information about 1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one, key resources include chemical databases, patent literature, and specialized journals covering heterocyclic chemistry. The compound's growing importance ensures that new findings and applications continue to emerge in scientific literature.

2137816-93-2 (1-(8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one) 関連製品

- 1592832-64-8(1-(3-chloropyridin-4-yl)-2-methylpropan-1-one)

- 2034225-86-8(3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one)

- 62752-06-1(6-Chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine)

- 2227904-25-6(methyl (3R)-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoate)

- 1806729-35-0(3-Iodo-2-methoxy-4-nitro-5-(trifluoromethoxy)pyridine)

- 13357-10-3(2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate)

- 677327-10-5(4-[3-(4-Fluoro-phenyl)-ureido]-2-methyl-benzene sulfonyl chloride)

- 2230901-06-9((3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride)

- 2680873-61-2(benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate)

- 2228492-77-9(5-(3-ethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)